Bottromycin A2
Overview
Description
Bottromycin A2 is a macrocyclic peptide with notable antibiotic activity. It was first discovered in 1957 as a natural product isolated from the bacterium Streptomyces bottropensis . This compound is part of the ribosomally synthesized and post-translationally modified peptide superfamily of natural products . It has shown promising antibacterial activity against clinically relevant multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bottromycin A2 involves several steps, including the formation of unusual amino acids and the construction of a unique four-amino acid macrocycle via a rare amidine linkage . The total synthesis of this compound and its analogs has been achieved through various synthetic approaches, focusing on the synthesis of the unusual amino acids and the macrocyclic core .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species, followed by extraction and purification processes . Advances in synthetic biotechnology have also enabled the heterologous expression of the bottromycin biosynthetic pathway in other microbial hosts, optimizing production yields .
Chemical Reactions Analysis
Types of Reactions: Bottromycin A2 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the macrocyclic core .
Major Products: The major products formed from these reactions include various bottromycin derivatives, which have been explored to improve the compound’s stability and activity .
Scientific Research Applications
Bottromycin A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic peptide synthesis and post-translational modifications.
Biology: Investigated for its antibacterial activity against multidrug-resistant pathogens.
Medicine: Explored as a potential antibiotic for treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Bottromycin A2 functions as an antibiotic by inhibiting bacterial protein synthesis. It binds to the A site of the ribosome and blocks the binding of aminoacyl-tRNA, thereby preventing the elongation of the polypeptide chain . This mechanism of action is distinct from other antibiotics, making this compound a valuable compound in the fight against antibiotic resistance .
Comparison with Similar Compounds
Bottromycin B: Lacks methylation on proline.
Bottromycin C: Contains a doubly methylated proline.
Comparison: Bottromycin A2 is unique due to its specific methylation pattern and its potent activity against multidrug-resistant pathogens . Unlike other antibiotics such as vancomycin and methicillin, this compound binds to the ribosomal A site, providing a different mechanism of action .
Properties
IUPAC Name |
methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLOPUXFSFNR-XZNJZDOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028185 | |
Record name | Bottromycin A(2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15005-62-6 | |
Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bottromycin A(2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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